molecular formula C25H24N2O2S B11523352 3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11523352
M. Wt: 416.5 g/mol
InChI Key: JATKALOKUUTTLU-UHFFFAOYSA-N
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Description

3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol is a complex organic compound that features a thiazole ring, biphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol typically involves the reaction of biphenyl-4-yl and 4-methoxyphenyl derivatives with thiazole precursors. One common method involves the use of anhydrous ethanol as a solvent and piperidine as a catalyst under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methoxyphenyl)imino]-3-phenylthiazolidin-4-one: Shares the thiazole and methoxyphenyl groups but differs in the overall structure.

    4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazole: Similar in structure but lacks the propan-1-ol group.

Uniqueness

3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)imino-4-(4-phenylphenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C25H24N2O2S/c1-29-23-14-12-22(13-15-23)26-25-27(16-5-17-28)24(18-30-25)21-10-8-20(9-11-21)19-6-3-2-4-7-19/h2-4,6-15,18,28H,5,16-17H2,1H3

InChI Key

JATKALOKUUTTLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)CCCO

Origin of Product

United States

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